molecular formula C17H9CaClN2O6S B13406579 Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 7538-59-2

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

Cat. No.: B13406579
CAS No.: 7538-59-2
M. Wt: 444.9 g/mol
InChI Key: VIZJOGBLIXKRJU-UHFFFAOYSA-L
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Description

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate is an azo-based calcium salt primarily used as a pigment or colorant. Its structure consists of a naphthoate backbone linked to a phenyl ring substituted with a chlorine atom at the 4-position and a sulphonate group at the 3-position. Azo compounds like this are valued for their vivid colors and stability, making them suitable for applications in cosmetics, coatings, and plastics.

Properties

CAS No.

7538-59-2

Molecular Formula

C17H9CaClN2O6S

Molecular Weight

444.9 g/mol

IUPAC Name

calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C17H11ClN2O6S.Ca/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

VIZJOGBLIXKRJU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthesis and Manufacturing

The synthesis of Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves the diazotization of 4-chloro-3-sulfophenylamine, followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then converted into its calcium salt.

2.1. Key Steps

  • Diazotization: The process begins with the diazotization of 4-chloro-3-sulfanilic acid using sodium nitrite and hydrochloric acid to generate the diazonium salt. The diazotization reaction requires a low temperature to prevent decomposition of the diazonium salt.
  • Coupling: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid. The coupling reaction typically occurs at a neutral to slightly alkaline pH to facilitate optimal interaction between reactants.
  • Salt Formation: The product is converted into its calcium salt.

2.2. Reaction Conditions
Careful control of reaction conditions is essential to achieve high purity and yield. The diazotization reaction requires a low temperature, and the coupling reaction typically occurs at a neutral to slightly alkaline pH.

Applications

This compound is widely used in the production of pigments due to its vibrant red color and stability. It is commonly found in paints, coatings, plastics, and other materials where color consistency and durability are crucial. The compound's resistance to light and heat makes it suitable for outdoor applications.

Data Table

Below is a table summarizing key properties of this compound.

Property Value
CAS No. 7538-59-2
Molecular Formula C17H9CaClN2O6S
Molecular Weight 444.9 g/mol
IUPAC Name calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
Boiling Point 725℃ at 101325 Pa
Density 1.83 at 20℃
Water Solubility 315mg/L at 25℃
LogP 3.2 at 25℃

Research Findings

Research on this compound is primarily focused on its synthesis and application in pigments. There is a need for more in-depth studies on its environmental and health impacts, as well as potential applications in other fields. The compound's stability and color properties make it an interesting candidate for further investigation in materials science.

Chemical Reactions Analysis

Types of Reactions

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.

Scientific Research Applications

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Research into its potential use in drug delivery systems and as a diagnostic tool is ongoing.

    Industry: It is widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate primarily involves its interaction with light. The azo group in the compound absorbs light, leading to electronic transitions that result in its characteristic color. In biological systems, the compound can interact with cellular components, aiding in visualization and diagnostic applications.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence color, solubility, and stability:

Compound Name Substituent Positions Key Structural Differences
Target Compound 4-chloro, 3-sulphonato Unique 3-sulphonato group
Pigment Red 48:2 (CAS 7023-61-2) 5-chloro, 4-methyl, 2-sulphonato Methyl group enhances hydrophobicity
Pigment Red 52:1 (CAS 17852-99-2) 4-chloro, 5-methyl, 2-sulphonato Methyl at 5-position alters lightfastness
C.I. Pigment Red 200 (CAS 58067-05-3) 4-chloro, 5-ethyl, 2-sulphonato Ethyl group increases solubility in organic solvents

Impact of Substituents :

  • Chlorine Position : 4-chloro is common in many pigments, but 5-chloro (e.g., PR48:2) may shift absorption spectra toward longer wavelengths, affecting color hue .
  • Alkyl Groups : Methyl or ethyl groups (e.g., PR52:1, PR200) improve thermal stability and solvent resistance .

Metal Ion Variations

The choice of metal ion in the salt form determines solubility and application:

Compound Name Metal Ion Key Properties
Target Compound Calcium Moderate insolubility; used in coatings
Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (PR48:1, CAS 7585-41-3) Barium Deeper red shade; higher lightfastness
Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (CAS 15782-05-5) Strontium Intermediate solubility; niche industrial uses
Disodium salts (e.g., CAS 32041-58-0) Sodium Water-soluble precursor for pigment lakes

Impact of Metal Ions :

  • Calcium : Balances cost and performance, widely used in plastics and inks.
  • Barium : Preferred for high-performance applications requiring durability .
  • Strontium : Less common, used in specialized coatings .

Regulatory Insights :

  • Cosmetic-grade pigments (e.g., CI 15880) must meet purity criteria under EU Directive 95/45/EC .
  • Barium and strontium salts are restricted in certain regions due to toxicity concerns .

Research Findings and Data

  • Spectroscopic Characterization : UV-Vis and NMR (e.g., ¹H, ¹³C) are standard for confirming substituent positions and metal coordination .
  • Stability : Methyl/ethyl groups enhance thermal stability (e.g., PR52:1 vs. target compound) .
  • Color Metrics : Barium lakes exhibit λmax ~520 nm (red), while calcium variants may shift slightly .

Biological Activity

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, commonly known as C.I. Pigment Red 58:2, is a synthetic organic pigment widely utilized in various industries, particularly in inks, paints, and plastics. Its vibrant red color, excellent lightfastness, and stability make it a valuable compound in both industrial and research applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential toxicity, and applications in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H9CaClN2O6SC_{17}H_{9}CaClN_{2}O_{6}S, with a molecular weight of approximately 444.9 g/mol. The compound features an azo group (-N=N-) that is crucial for its chromatic properties and potential biological interactions.

Key Properties

PropertyValue
Molecular Weight444.9 g/mol
Solubility315 mg/L at 25°C
LogP3.2 at 25°C
Boiling Point725°C
Density1.83 g/cm³

The primary mechanism of action for this compound involves its ability to absorb and reflect specific wavelengths of light due to its azo structure. This property is not only responsible for its color but also influences its reactivity in biological systems.

  • Phototoxicity : Some studies indicate that azo compounds can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cells.
  • Staining Applications : The compound is utilized in histological staining techniques due to its affinity for certain cellular components, allowing for enhanced visualization under microscopy.

Toxicological Studies

Research has indicated potential toxic effects associated with azo dyes, particularly concerning their metabolic byproducts. Azo compounds can be reduced to amines in the body, some of which are known carcinogens. For instance:

  • Carcinogenic Potential : Studies have shown that certain azo dyes can lead to the formation of aromatic amines that are linked to bladder cancer in humans.
  • Allergic Reactions : There are documented cases of allergic reactions associated with the use of pigments containing azo groups in cosmetics and textiles.

Case Studies

  • Histological Applications : In a study examining the use of this compound for staining tissues, researchers found it effective for highlighting specific cellular structures, enhancing diagnostic accuracy in pathology.
  • Environmental Toxicology : Research assessing the environmental impact of azo dyes revealed that leachates from products containing this pigment can affect aquatic life by disrupting endocrine functions.

Research Findings

A comprehensive review of literature reveals diverse applications and biological interactions associated with this compound:

  • In Vivo Studies : Animal studies have shown varying degrees of toxicity depending on dosage and exposure duration, emphasizing the need for careful handling and regulation.
  • In Vitro Studies : Cell culture experiments indicate that prolonged exposure to high concentrations can induce cytotoxic effects, particularly through ROS generation.

Summary of Findings

Study TypeFindings
In VivoPotential carcinogenic effects observed
In VitroInduction of oxidative stress at high concentrations
HistologicalEffective as a staining agent for cellular components

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves azo coupling between a diazonium salt (derived from 4-chloro-3-sulphonatoaniline) and 3-hydroxy-2-naphthoic acid under alkaline conditions. Optimization includes controlling pH (8–10), temperature (0–5°C for diazotization, 60–80°C for coupling), and stoichiometric ratios (1:1.1 molar excess of diazonium salt). Post-reaction purification via recrystallization (ethanol/water mixtures) or membrane filtration improves purity . Yield improvements focus on minimizing hydrolysis of the azo bond by avoiding prolonged heating.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The azo chromophore exhibits strong absorption at λₘₐₓ ~480–520 nm (π→π* transition), with shifts indicating protonation or metal coordination .
  • FT-IR : Key markers include the sulfonate group (S=O stretching at 1040–1120 cm⁻¹), azo bond (N=N stretch at 1440–1500 cm⁻¹), and hydroxyl O-H stretch (broad band ~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons resonate at δ 7.0–8.5 ppm; the naphthoate carboxylate carbon appears at δ ~170 ppm in D₂O .

Q. What are the primary research applications of this compound in academic settings, particularly in materials science or analytical chemistry?

  • Methodological Answer : Its primary use is as a colorimetric probe or dye intermediate. Applications include:

  • pH-sensitive indicators : The azo group’s tautomerism enables pH-dependent color changes (e.g., red-to-yellow in acidic conditions) .
  • Metal ion detection : Chelation with transition metals (e.g., Ca²⁺, Fe³⁺) alters spectral properties, useful in sensor design .
  • Photostability studies : UV irradiation tests assess degradation pathways for dye longevity research .

Advanced Research Questions

Q. How can computational chemistry approaches, such as reaction path search methods, be applied to design novel derivatives or improve synthesis efficiency?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states and intermediates to predict reaction pathways. For example:

  • Reaction Mechanism : Simulate the diazotization-coupling sequence to identify rate-limiting steps (e.g., nitrosation of the amine).
  • Derivative Design : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are modeled to enhance azo bond stability or solubility .
  • ICReDD Methodology : Combine computational screening (e.g., solvent polarity effects) with high-throughput experimentation to optimize conditions .

Q. What experimental strategies are recommended to resolve contradictions in reported solubility or stability data under varying environmental conditions?

  • Methodological Answer :

  • Controlled Stability Assays : Perform accelerated aging tests (e.g., 40–80°C, varying humidity) with HPLC monitoring to quantify degradation products .
  • Solubility Profiling : Use phase-solubility diagrams (e.g., in water/ethanol mixtures) and quantify via gravimetric analysis. Conflicting data may arise from polymorphic forms; XRPD identifies crystalline variations .
  • pH-Dependent Studies : Titrate with HCl/NaOH to map solubility vs. pH, correlating with zeta potential measurements to assess colloidal stability .

Q. What methodologies are employed to investigate the compound’s behavior in multicomponent systems, such as interactions with metal ions or biomolecules?

  • Methodological Answer :

  • Metal Chelation Studies : Use Job’s plot (UV-Vis) to determine stoichiometry. For example, adding Ca²⁺ may form a 1:1 complex, shifting λₘₐₓ by 20–30 nm .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold surfaces to study binding kinetics with proteins or DNA .
  • Microscopy : TEM/SEM imaging reveals aggregation patterns in aqueous solutions, critical for dye dispersion studies .

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